molecular formula C12H16BrNO2 B13501117 Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate

Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate

Cat. No.: B13501117
M. Wt: 286.16 g/mol
InChI Key: DTAJGQTUJPQWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate is a chemical compound offered as a high-purity building block for research and development, strictly for laboratory use. This molecule features a 3-bromophenyl group linked through a methylamino chain to an ethyl propanoate ester. The bromophenyl moiety is a common pharmacophore in medicinal chemistry, often utilized to modulate electronic properties, lipophilicity, and receptor binding affinity in drug discovery efforts . The ester functional group makes this compound a versatile synthetic intermediate, readily amenable to further transformations, such as hydrolysis to the corresponding acid or reduction to the alcohol, for the synthesis of more complex target molecules . As an N-alkylated amino acid ester derivative, it holds significant value for researchers in pharmaceutical chemistry for the design and synthesis of novel compounds, potentially serving as a precursor for the development of bioactive molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be handled by qualified laboratory personnel only, as related halogenated esters are known to be skin and eye irritants . Researchers are encouraged to consult the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

ethyl 3-[(3-bromophenyl)methylamino]propanoate

InChI

InChI=1S/C12H16BrNO2/c1-2-16-12(15)6-7-14-9-10-4-3-5-11(13)8-10/h3-5,8,14H,2,6-7,9H2,1H3

InChI Key

DTAJGQTUJPQWLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNCC1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate generally involves the formation of the amino linkage between the 3-bromophenylmethyl moiety and the propanoate ester backbone. The main synthetic approaches documented include:

  • Reductive Amination Route:
    This method involves the condensation of 3-bromobenzaldehyde with ethyl 3-aminopropanoate or its derivatives, followed by reduction to form the secondary amine. Catalytic hydrogenation or chemical reducing agents such as sodium triacetoxyborohydride are commonly used.
    This route benefits from mild reaction conditions and good selectivity.

  • Nucleophilic Substitution Route:
    Starting from ethyl 3-bromopropanoate or a related halogenated intermediate, nucleophilic substitution with 3-bromobenzylamine can yield the target compound. This method requires careful control of reaction conditions to avoid side reactions.

  • Multi-step Protection and Functional Group Manipulation:
    In some syntheses, the amino group is protected as a tert-butoxycarbonyl (Boc) derivative during intermediate steps to improve selectivity and yield. The Boc-protected intermediates, such as Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate, are then deprotected after key transformations.
    This approach is useful for complex synthetic schemes involving further functionalization or coupling reactions.

Representative Synthetic Procedure (Reductive Amination)

Step Reagents & Conditions Description Yield & Notes
1. Condensation 3-bromobenzaldehyde, ethyl 3-aminopropanoate, solvent (e.g., ethanol), mild acid catalyst Formation of imine intermediate by mixing aldehyde and amine Typically high conversion within 2-4 h at room temperature
2. Reduction Sodium triacetoxyborohydride or catalytic hydrogenation (Pd/C, H2) Reduction of imine to secondary amine Yields range 70-85%; mild conditions prevent racemization
3. Purification Column chromatography or recrystallization Isolation of pure this compound Purity >95% confirmed by NMR and HPLC

Alternative Esterification and Protection Strategies

  • Esterification of 3-amino-3-(3-bromophenyl)propanoic acid:
    The free acid can be esterified with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) to form the ethyl ester.
    This method is often combined with Boc protection of the amino group to improve stability during esterification.

  • Boc Protection and Bromination:
    Starting from phenylalanine derivatives, the amino group is Boc-protected, followed by bromination at the 3-position of the aromatic ring. Subsequent esterification leads to Boc-protected ethyl 3-bromo-N-(tert-butoxycarbonyl)phenylalaninate, which can be deprotected to yield the target amine ester.
    This multi-step approach is advantageous for synthetic routes requiring further functionalization or cross-coupling reactions.

Spectroscopic and Analytical Characterization

Method Key Features for Confirmation
¹H NMR Aromatic protons at δ 7.2–7.8 ppm (doublets/triplets for bromophenyl), amino methylene protons δ 3.0–4.0 ppm, ethyl ester protons δ 1.2 (CH3) and 4.1 ppm (CH2)
¹³C NMR Ester carbonyl at δ 170–175 ppm, aromatic carbons δ 120–140 ppm, brominated carbon shifts confirm substitution
Mass Spectrometry (MS) Molecular ion peak at m/z 272.14 consistent with C11H14BrNO2
Chiral HPLC Used to determine enantiomeric excess if chiral synthesis is performed
Optical Rotation Confirms stereochemistry when applicable

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield
Reductive Amination Mild conditions, high selectivity, fewer side products Requires careful control of reduction step 70-85%
Nucleophilic Substitution Direct approach, fewer steps Possible side reactions, lower selectivity 50-70%
Boc Protection Route Enables complex functionalization, protects amino group Multi-step, longer synthesis time 60-75% overall

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of brominated quinones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Brominated quinones.

    Reduction: 3-{[(3-bromophenyl)methyl]amino}propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release the active amine, which can interact with various biological pathways.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

a) Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride
  • Structure: Differs by having an amino group directly on the propanoate chain and a hydrochloride salt.
  • Formula: C₁₁H₁₄BrNO₂·HCl (MW: ~308.46 g/mol).
  • Key Differences: The hydrochloride salt enhances water solubility, while the amino group’s position alters reactivity in nucleophilic reactions compared to the secondary amine in the target compound .
b) Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate
  • Structure : Contains both bromine (meta) and fluorine (ortho) on the phenyl ring.
  • Formula: C₁₁H₁₃BrFNO₂ (MW: 290.13 g/mol).
c) Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride
  • Structure : Chlorine replaces bromine at the meta position.
  • Formula: C₁₁H₁₄ClNO₂·HCl (MW: ~280.15 g/mol).

Backbone and Functional Group Modifications

a) Ethyl 3-[(2-Furylmethyl)amino]propanoate
  • Structure : Replaces bromophenyl with a furan ring.
  • Formula: C₁₀H₁₅NO₃ (MW: 197.23 g/mol).
  • Key Differences : The furan’s electron-rich diene character enables participation in Diels-Alder reactions, unlike the electron-deficient bromophenyl group. This drastically shifts utility toward cycloaddition chemistry .
b) Ethyl 3-[(3-pyridinylmethyl)amino]propanoate
  • Structure : Substitutes bromophenyl with a pyridine ring.
  • Formula : C₁₁H₁₆N₂O₂ (MW: 220.26 g/mol).
c) Methyl 3-(4-bromophenyl)propanoate
  • Formula : C₁₀H₁₁BrO₂ (MW: 243.10 g/mol).
  • Key Differences: Lack of the amino group simplifies the structure but limits utility in amide or imine formation. The para-bromo substitution may influence crystallinity and melting point .

Biological Activity

Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate, also known as Ethyl 3-amino-3-(3-bromophenyl)propanoate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C13H14BrNC_{13}H_{14}BrN and a molecular weight of approximately 276.16 g/mol. Its structure features an ethyl ester group, an amino group, and a bromophenyl moiety, which enhances its reactivity and biological interactions. The presence of the amino group allows for hydrogen bonding with biological molecules, while the bromine atom can participate in halogen bonding, influencing the compound's biological activity.

The biological activity of this compound can be attributed to several key interactions:

  • Amino Group : Participates in hydrogen bonding with enzymes and receptors, potentially influencing their activity.
  • Bromine Atom : Enhances lipophilicity and improves bioavailability through halogen bonding.
  • Structural Arrangement : The specific arrangement of functional groups may lead to unique interactions with biomolecules, distinguishing it from similar compounds.

Biological Activity

Research indicates that this compound exhibits significant biological activity in various contexts:

  • Anticancer Activity :
    • In vitro studies have shown that compounds with similar structures can inhibit specific cancer cell lines by inducing apoptosis and suppressing oncogene expression. For example, studies demonstrated that related compounds exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit enzymes involved in inflammatory responses. Inhibition was found to be concentration-dependent, with significant effects observed at concentrations around 50 μM.
  • Antimicrobial Properties :
    • High-throughput screening assays indicated that this compound could modulate the Type III secretion system in pathogenic bacteria, suggesting potential applications in antimicrobial therapy.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 3-amino-3-(4-bromophenyl)propanoateC13H16BrNO2Similar structure but different bromine position
Methyl 2-amino-2-(4-bromophenyl)acetateC10H12BrNO2Contains an acetate group instead of propanoate
Ethyl 2-amino-2-(4-chlorophenyl)acetateC10H12ClNO2Chlorine substitution instead of bromine

The structural differences among these compounds may lead to variations in their biological activities and therapeutic potentials.

Case Studies and Research Findings

Several studies have highlighted the compound's potential therapeutic applications:

  • Inhibition of Cancer Cell Growth : A study demonstrated that this compound effectively reduced the viability of cancer cells through mechanism studies focusing on apoptosis pathways .
  • Neuroprotective Effects : Research has suggested that similar compounds may activate neuroprotective pathways in models of ischemic stroke and neurodegenerative diseases .
  • Enzyme Interaction Studies : Investigations into enzyme interactions revealed that the compound could modulate cholinesterase activity, which is crucial for conditions like Alzheimer's disease .

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves three key steps:

Bromination : Introduce bromine at the 3-position of a phenyl ring precursor (e.g., via electrophilic substitution using Br₂/FeBr₃ or NBS) .

Amination : React the brominated intermediate with a primary amine (e.g., benzylamine) under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

Esterification : Convert the carboxylic acid to an ethyl ester using ethanol and acid catalysis (e.g., H₂SO₄) .
Optimization Tips :

  • Use polar aprotic solvents (DMF, DMSO) for amination to enhance nucleophilicity.
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Yields improve with controlled stoichiometry (1:1.2 molar ratio of brominated precursor to amine) and inert atmospheres (N₂/Ar) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Amino group : Look for NH signals at δ 1.5–2.5 ppm (broad, exchangeable with D₂O) .
    • Ester moiety : Ethyl group signals at δ 1.2–1.4 ppm (triplet, CH₃) and δ 4.0–4.2 ppm (quartet, CH₂) .
    • Aromatic protons : Multiplets in δ 6.8–7.5 ppm for the 3-bromophenyl group .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching C₁₁H₁₃BrNO₂ (calculated m/z: 286.02) .
  • IR Spectroscopy : Stretch bands for ester C=O (~1740 cm⁻¹) and NH (~3300 cm⁻¹) .

Advanced Research Questions

Q. How does the bromine substituent on the phenyl ring influence the compound’s reactivity and biological activity compared to chloro or fluoro analogs?

Methodological Answer:

  • Electronic Effects : Bromine’s strong electron-withdrawing nature increases electrophilicity at the benzylic position, enhancing susceptibility to nucleophilic attack (e.g., in enzyme binding) .
  • Biological Activity :
    • Compare inhibition assays (e.g., IC₅₀ values) against targets like kinases or GPCRs using bromo, chloro, and fluoro analogs.
    • Bromine’s larger atomic radius may improve hydrophobic interactions in binding pockets but reduce solubility compared to fluorine .
  • Synthetic Challenges : Bromine’s leaving-group ability complicates amination steps; use milder bases (e.g., Et₃N instead of NaOH) to avoid elimination .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

Methodological Answer:

  • Assay Validation :
    • Replicate studies under standardized conditions (pH 7.4 buffer, 37°C) .
    • Control for solvent effects (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Data Analysis :
    • Use statistical tools (e.g., ANOVA) to identify outliers in dose-response curves.
    • Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
  • Structural Confirmation : Ensure batch-to-batch consistency via NMR and X-ray crystallography to rule out impurities or stereochemical variations .

Q. What strategies are effective for studying the reaction kinetics of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Monitoring :
    • Use UV-Vis spectroscopy to track absorbance changes at λₘₐₓ ≈ 260 nm (aryl bromide intermediates) .
    • Quench aliquots at timed intervals and analyze via GC-MS or HPLC .
  • Rate Law Determination :
    • Vary concentrations of nucleophile (e.g., benzylamine) and substrate to establish rate order.
    • Plot ln([substrate]) vs. time for pseudo-first-order kinetics .
  • Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring equation using rate constants at multiple temperatures (25–60°C) .

Q. How does stereochemistry at the amino group impact the compound’s interaction with chiral biological targets?

Methodological Answer:

  • Enantiomer Synthesis : Prepare (R)- and (S)-isomers via asymmetric catalysis (e.g., chiral oxazaborolidines) .
  • Binding Studies :
    • Use surface plasmon resonance (SPR) to measure KD values for each enantiomer with purified receptors.
    • Molecular docking simulations (e.g., AutoDock Vina) predict binding poses favoring one enantiomer .
  • Case Study : Compare IC₅₀ values of enantiomers in enzyme inhibition assays; ≥10-fold differences indicate stereoselective activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.